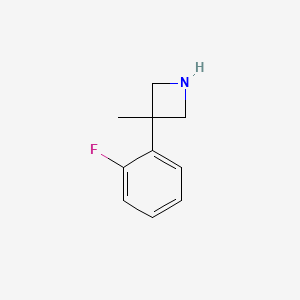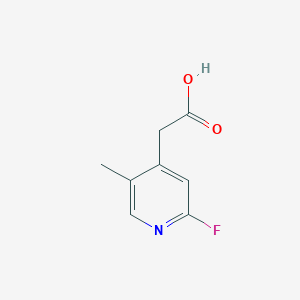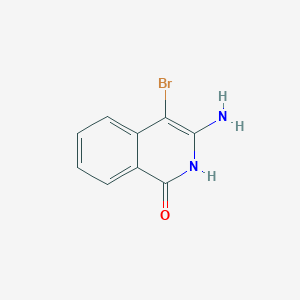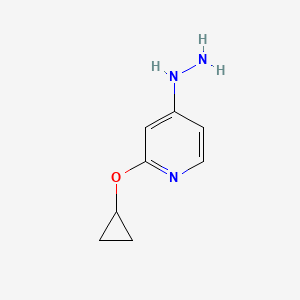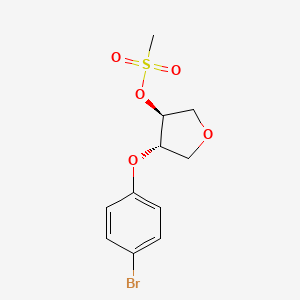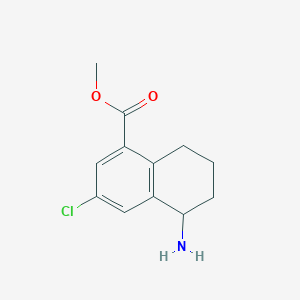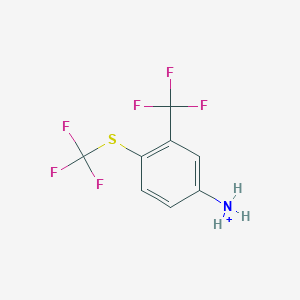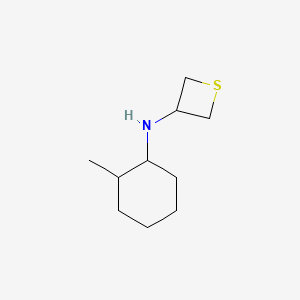
N-(2-Methylcyclohexyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylcyclohexyl)thietan-3-amine: is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Thietane: One common method to synthesize N-(2-Methylcyclohexyl)thietan-3-amine involves the alkylation of thietane with 2-methylcyclohexylamine.
Ring Expansion: Another method involves the ring expansion of thiirane derivatives.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized for temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Methylcyclohexyl)thietan-3-amine can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of this compound can lead to the formation of thiols or thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Opened ring products with nucleophiles attached.
Scientific Research Applications
Chemistry: N-(2-Methylcyclohexyl)thietan-3-amine is used as an intermediate in the synthesis of various sulfur-containing compounds. Its unique structure allows for the formation of complex molecules through ring-opening reactions and subsequent functionalization .
Biology: In biological research, this compound is studied for its potential as a building block for bioactive molecules. Its sulfur-containing ring is of particular interest for the development of new drugs with antimicrobial or anticancer properties .
Medicine: Its ability to undergo various chemical transformations makes it a versatile scaffold for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of N-(2-Methylcyclohexyl)thietan-3-amine involves its interaction with various molecular targets. The sulfur atom in the thietane ring can form strong bonds with metal ions, making it a potential ligand for metal-catalyzed reactions. Additionally, the compound can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing their activity and function .
Comparison with Similar Compounds
Thietan-3-amine: A simpler analog without the 2-methylcyclohexyl group.
Cyclohexylamine: Lacks the thietane ring but shares the cyclohexylamine structure.
2,4-Disubstituted thiazoles: Contain a similar sulfur-nitrogen heterocycle but with different substituents.
Uniqueness: N-(2-Methylcyclohexyl)thietan-3-amine is unique due to the presence of both the thietane ring and the 2-methylcyclohexyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H19NS |
|---|---|
Molecular Weight |
185.33 g/mol |
IUPAC Name |
N-(2-methylcyclohexyl)thietan-3-amine |
InChI |
InChI=1S/C10H19NS/c1-8-4-2-3-5-10(8)11-9-6-12-7-9/h8-11H,2-7H2,1H3 |
InChI Key |
MAOIKPWKLFRVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate](/img/structure/B15225122.png)
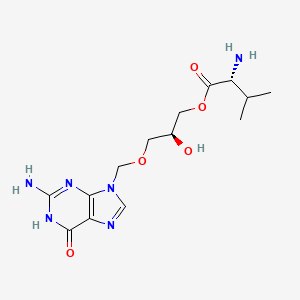
![((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B15225146.png)

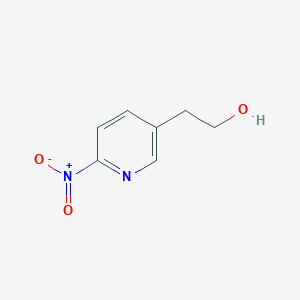
![8-Bromo-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15225155.png)
